molecular formula C15H19NO6 B573293 n-Boc-(4-carboxyphenyl)alanine CAS No. 167496-24-4

n-Boc-(4-carboxyphenyl)alanine

Cat. No.: B573293
CAS No.: 167496-24-4
M. Wt: 309.318
InChI Key: AQDBGIMSEJVEIY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Boc-(4-carboxyphenyl)alanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Phenylalanine: The synthesis begins with the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms n-Boc-phenylalanine.

    Carboxylation: The next step involves the introduction of a carboxylic acid group at the para position of the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction followed by oxidation.

Industrial Production Methods: The industrial production of n-Boc-(4-carboxyphenyl)alanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by selective carboxylation and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Boc-(4-carboxyphenyl)alanine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in peptide synthesis.
  • Intermediate in the synthesis of complex organic molecules.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Employed in the synthesis of peptide-based inhibitors.

Medicine:

  • Investigated for its potential use in drug development.
  • Used in the synthesis of peptide-based therapeutics.

Industry:

  • Applied in the production of pharmaceuticals.
  • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-Boc-(4-carboxyphenyl)alanine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

  • n-Boc-phenylalanine
  • n-Boc-tyrosine
  • n-Boc-tryptophan

Comparison:

    n-Boc-phenylalanine: Similar structure but lacks the carboxylic acid group at the para position.

    n-Boc-tyrosine: Contains a hydroxyl group instead of a carboxylic acid group at the para position.

    n-Boc-tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness: n-Boc-(4-carboxyphenyl)alanine is unique due to the presence of both the Boc protecting group and the carboxylic acid group at the para position, making it a versatile intermediate in organic synthesis and peptide chemistry.

Properties

IUPAC Name

4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBGIMSEJVEIY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724682
Record name 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167496-24-4
Record name 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.